3,5-Dichloro-2,4-difluorobenzoyl chloride

Vue d'ensemble

Description

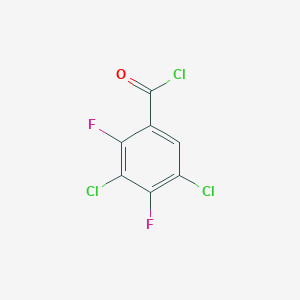

3,5-Dichloro-2,4-difluorobenzoyl chloride is an organic compound with the molecular formula C7HCl3F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

The synthesis of 3,5-Dichloro-2,4-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,5-dichloro-2,4-difluorobenzoic acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group . The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

General Reactivity

The reactivity of 3,5-dichloro-2,4-difluorobenzoyl chloride stems from its acyl chloride functional group. Acyl chlorides are highly reactive toward nucleophilic reagents due to the electron-withdrawing effects of the chlorine and oxygen atoms bonded to the carbonyl carbon [1, 15]. The presence of chlorine and fluorine substituents on the benzene ring further modulates its reactivity, influencing reaction rates and selectivity.

Key Chemical Reactions

This compound undergoes several types of chemical reactions, primarily involving nucleophilic acyl substitution. Key reactions include:

- 3.1. Substitution Reactions

- This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

- These reactions typically occur under mild conditions and often require a base to neutralize the hydrochloric acid (HCl) generated during the reaction.

- Acylation Reactions: It can react with amines to form corresponding amides. For instance, when treated with arylamines in N,N'-dimethylformamide at elevated temperatures, it yields the corresponding amide derivatives.

- 3.2. Hydrolysis

- In the presence of water, this compound hydrolyzes to form 3,5-dichloro-2,4-difluorobenzoic acid and hydrochloric acid.

- This reaction can be conducted under acidic or basic conditions to facilitate the hydrolysis process.

- 3.3. Reduction

- This compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH₄).

- The specific reducing agent and reaction conditions determine the reduction products' yield and selectivity.

Comparison with Similar Compounds

The reactivity of this compound can be compared to other benzoyl chloride derivatives:

The presence of both chlorine and fluorine atoms in this compound creates unique reactivity compared to other benzoyl chlorides.

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dichloro-2,4-difluorobenzoyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : This compound is utilized to synthesize potential drug candidates targeting specific enzymes or receptors. Derivatives of this compound have been studied for their anti-inflammatory and analgesic properties .

- Agrochemical Production : It plays a crucial role in the synthesis of various pesticides and herbicides that are effective against agricultural pests. Its halogenated structure enhances biological activity and selectivity .

Biological Studies

The compound is employed in biological research to modify biomolecules for studying their structure and function. Research indicates that derivatives of this compound can interact with proteins and nucleic acids, providing insights into their biological roles and potential therapeutic applications .

Material Science

In the industrial sector, this compound is used in the production of specialty chemicals and materials including:

- Polymers : Used as a building block for synthesizing functional polymers.

- Coatings : Its reactivity allows it to be incorporated into coatings that require specific chemical properties.

Case Study 1: Pharmaceutical Applications

A study investigated the synthesis of a novel anti-inflammatory drug using this compound as an intermediate. The resulting compounds exhibited significant inhibition of inflammatory pathways in vitro, highlighting the potential for developing new therapeutic agents.

Case Study 2: Agrochemical Development

Research focused on synthesizing a new class of pesticides derived from this compound showed promising results against common agricultural pests. The halogenated derivatives demonstrated enhanced efficacy and reduced environmental impact compared to existing pesticides .

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2,4-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with them. This reactivity is utilized in various chemical synthesis processes to introduce the 3,5-dichloro-2,4-difluorobenzoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparaison Avec Des Composés Similaires

3,5-Dichloro-2,4-difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

3,5-Dichlorobenzoyl chloride: Similar in structure but lacks the fluorine atoms, which can affect its reactivity and the properties of the final products.

2,4-Difluorobenzoyl chloride: Lacks the chlorine atoms, which can influence its reactivity and the types of reactions it undergoes.

3,5-Difluorobenzoyl chloride: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

The presence of both chlorine and fluorine atoms in this compound makes it unique in terms of its reactivity and the types of products it can form.

Activité Biologique

3,5-Dichloro-2,4-difluorobenzoyl chloride is a chlorinated aromatic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and its biological activity against various pathogens. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFO

- Molecular Weight : 207.00 g/mol

- CAS Number : 72482-64-5

Synthesis

The synthesis of this compound typically involves chlorination and fluorination reactions on a benzoyl chloride precursor. The compound can be synthesized through a series of electrophilic aromatic substitution reactions, which allow for the introduction of chlorine and fluorine substituents at specific positions on the benzene ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various fungal pathogens, including Candida albicans. In vitro studies demonstrate that this compound can significantly reduce the viability of fungal cells at concentrations as low as 0.8 μg/mL, with a minimum effective concentration (MEC) determined to be 0.31 μg/mL .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the disruption of cellular functions in target organisms. The compound may interfere with the synthesis of essential cellular components or disrupt membrane integrity, leading to cell death.

Study on Antifungal Activity

A study conducted on mice infected with C. albicans evaluated the efficacy of this compound in vivo. Mice treated with a dose of 50 mg/kg exhibited a survival rate of 100% after seven days compared to untreated controls . This suggests that the compound not only inhibits fungal growth but also possesses therapeutic potential in treating systemic fungal infections.

Toxicity Assessment

Toxicity studies have been conducted to assess the safety profile of this compound. In a murine model, the oral LD50 was determined to be approximately 1750 mg/kg . This indicates a relatively high safety margin for therapeutic applications when used at lower doses.

Comparative Biological Activity Table

| Compound Name | MIC (μg/mL) | MEC (μg/mL) | LD50 (mg/kg) | Survival Rate (%) |

|---|---|---|---|---|

| This compound | 0.8 | 0.31 | 1750 | 100 |

| Fluconazole | >30 | Not specified | >100 | Varies |

Propriétés

IUPAC Name |

3,5-dichloro-2,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl3F2O/c8-3-1-2(7(10)13)5(11)4(9)6(3)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQQXYQZMYOGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543944 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-72-8 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.